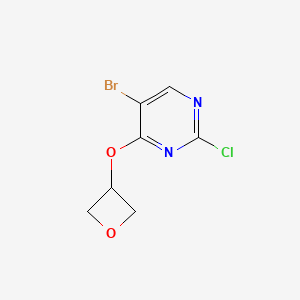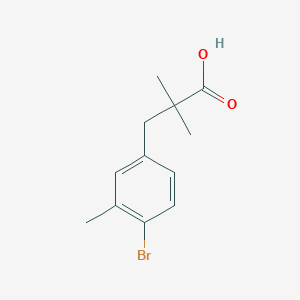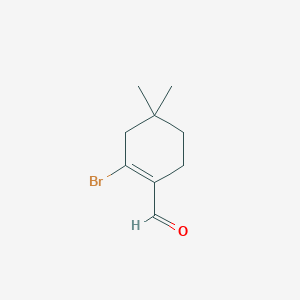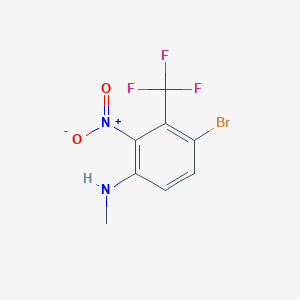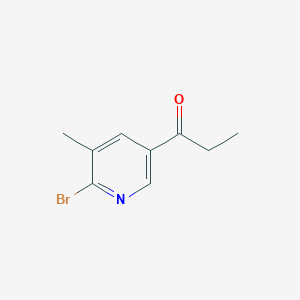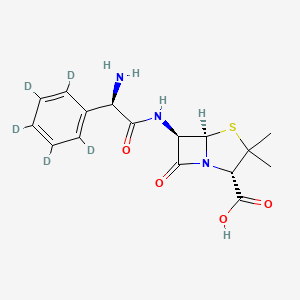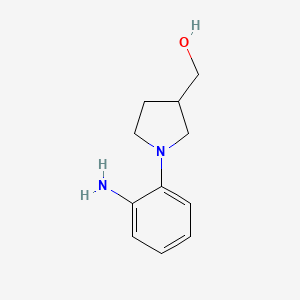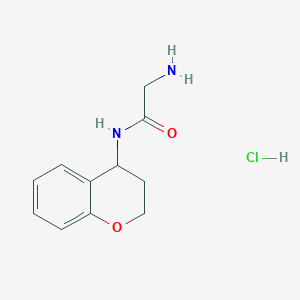![molecular formula C10H16N2Si B1381387 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole CAS No. 1707563-64-1](/img/structure/B1381387.png)
1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole” would consist of a pyrazole ring with an ethyl group and a [2-(trimethylsilyl)ethynyl] group attached. The exact structure would need to be determined through methods such as X-ray diffraction analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole” would depend on its molecular structure. Based on similar compounds, it could be expected to have properties such as a certain molecular weight, hydrogen bond donor and acceptor counts, rotatable bond count, and topological polar surface area .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a derivative of pyrazole, was synthesized and analyzed using various spectroscopic methods. The molecular structure was confirmed through X-ray diffraction and compared with density functional theory (DFT) calculations, providing insights into the compound's physical and chemical properties (Zhao & Wang, 2023).
Chemical Reactions and Synthesis Optimization
- A synthesis method for [2-(trimethylsilyl)ethynyl]pyrazoles was developed, offering a practical approach through the condensation of hydrazines with enynones, derived from bis(trimethylsilyl)acetylene and arylacetyl chlorides. This method provides a chemoselective formation of alkynylpyrazoles under optimized conditions, broadening the substrate applicability for such compounds (Pankova et al., 2012).
Bioactive Derivatives and Catalysis
- The compound's ability to undergo various catalytic and chemical transformations has been noted, such as in the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their potential inhibitory effects against lung cancer cell growth, showcasing the compound's utility in bioactive derivative synthesis and potential pharmaceutical applications (Zheng et al., 2011).
Molecular and Spectral Studies
- Detailed molecular and spectral studies of the compound and its derivatives have been conducted, offering insights into its structural, spectral, and electronic properties. These studies include X-ray crystallography, NMR, FT-IR, and DFT calculations, enriching the understanding of the compound's chemical behavior and potential applications in various fields (Viveka et al., 2016).
Mecanismo De Acción
Target of Action
1-Ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole is a derivative of pyrazole, a class of five-membered heterocyclic compounds . Pyrazole derivatives have been found to exhibit various biological activities, such as anti-bacterial, anti-tuberculous, anti-inflammatory, anti-malarial, anti-cancer, anti-viral, anti-oxidant activity, and insecticide . .
Mode of Action
It’s known that ethynyltrimethylsilane, a related compound, acts as a substrate for nickel-catalyzed cross-coupling with benzonitriles . This suggests that 1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole might also participate in similar reactions.
Biochemical Pathways
Given the broad-spectrum bioactivity of pyrazole derivatives , it can be inferred that this compound might interact with multiple biochemical pathways.
Result of Action
Given the broad-spectrum bioactivity of pyrazole derivatives , it can be inferred that this compound might have diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
2-(2-ethylpyrazol-3-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2Si/c1-5-12-10(6-8-11-12)7-9-13(2,3)4/h6,8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSXQJBDPQJESX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B1381306.png)


